TAK-243

Overview

Description

TAK-243 is a first-in-class small molecule inhibitor of ubiquitin-activating enzyme 1 (UBA1). It is designed to disrupt the ubiquitin-proteasome system, which is crucial for protein degradation and regulation within cells. By inhibiting UBA1, this compound induces proteotoxic stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Mechanism of Action

TAK-243, also known as MLN7243 or Uae inhibitor MLN7243, is a potent, mechanism-based small-molecule inhibitor of the ubiquitin activating enzyme (UAE), the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade .

Target of Action

The primary target of this compound is the Ubiquitin-like Modifier Activating Enzyme 1 (UBA1; UAE) . This enzyme is the initiating enzyme in the ubiquitylation cascade, a process in which proteins are tagged with ubiquitin moieties to regulate their degradation or function .

Mode of Action

This compound binds to free ubiquitin and forms a this compound-ubiquitin adduct, thereby inhibiting the UAE . This action blocks the activation of E1 enzymes, leading to the inhibition of intracellular ubiquitin binding . As a result, this compound disrupts the ubiquitin–proteasome system (UPS), a network of enzymes responsible for maintaining cellular protein homeostasis .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits protein ubiquitination in cells, leading to the accumulation of free ubiquitin . This action triggers the activation of the unfolded protein response and induces apoptosis . This compound also disrupts DNA double strand break repair, as evidenced by reduced recruitment of 53BP1 to DNA double strand breaks .

Result of Action

The inhibition of UAE by this compound leads to a decrease in the abundance of poly- and mono-ubiquitylated proteins in cells . This action induces proteotoxic stress and impairs cell cycle progression and DNA damage repair pathways . Consequently, this compound reduces growth and viability of cancer cells .

Action Environment

This compound has been shown to be effective in various environments, including in vitro cell lines, patient-derived organoids, and murine xenografts . The compound has also demonstrated synergistic effects with current therapeutics for adrenocortical carcinoma (ACC), such as mitotane, etoposide, and cisplatin .

Biochemical Analysis

Biochemical Properties

TAK-243 disrupts ubiquitin conjugation, a key process in protein degradation and cellular signaling . It interacts with the enzyme UBA1, the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade . By inhibiting UBA1, this compound decreases levels of ubiquitylated proteins, leading to increased markers of proteotoxic stress and DNA damage stress .

Cellular Effects

This compound has been shown to induce Endoplasmic Reticulum (ER) stress and apoptosis in Chronic Lymphocytic Leukemia (CLL) cells and Diffuse Large B-cell Lymphoma (DLBCL) cell lines . It also disrupts NFκB pathway activation, a key cellular signaling pathway involved in inflammation and cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to UBA1 and inhibiting its function . This leads to a decrease in ubiquitylated proteins and an increase in free ubiquitin, which triggers the unfolded protein response (UPR) and induces apoptosis .

Temporal Effects in Laboratory Settings

This compound induces ER stress and the UPR in CLL cells within 2 hours, followed by rapid apoptosis . After 24-hour incubation, an IC50 of 50 nM was established in CLL cells .

Dosage Effects in Animal Models

In vivo, this compound has been shown to reduce leukemic burden and target leukemic stem cells without evidence of toxicity . The tumor suppressive effects of this compound and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .

Metabolic Pathways

This compound disrupts the ubiquitin-proteasome system, a key metabolic pathway involved in protein degradation and cellular homeostasis . This leads to destabilization of tumor suppressors, overexpression of proto-oncogenes, and impaired DNA repair .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is effluxed out of cells by MDR1, a drug efflux pump .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with UBA1 and disrupt the ubiquitin-proteasome system .

Preparation Methods

The synthesis of TAK-243 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is produced by Millennium Pharmaceuticals, Inc., a subsidiary of Takeda Pharmaceutical Company Limited .

Chemical Reactions Analysis

TAK-243 undergoes various chemical reactions, primarily focusing on its interaction with ubiquitin and ubiquitin-like proteins. The compound forms a covalent adduct with ubiquitin, thereby inhibiting the activation of UBA1. This inhibition leads to the accumulation of poly- and mono-ubiquitylated proteins, causing proteotoxic stress and apoptosis in cancer cells .

Scientific Research Applications

TAK-243 has shown significant preclinical activity in various cancer models, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and adrenocortical carcinoma (ACC). In AML, this compound reduces the growth and viability of cancer cells by inhibiting UBA1 and inducing proteotoxic stress . In CLL, this compound induces endoplasmic reticulum stress and apoptosis, making it a potential therapeutic option for patients resistant to other treatments . In ACC, this compound has demonstrated potent activity in cell lines, patient-derived organoids, and mouse xenografts, suggesting its potential as a treatment for advanced-stage ACC .

Comparison with Similar Compounds

TAK-243 is unique in its selective inhibition of UBA1. Other compounds targeting the ubiquitin-proteasome system include bortezomib and carfilzomib, which inhibit the proteasome itself rather than the ubiquitin-activating enzyme. Compared to these proteasome inhibitors, this compound exhibits greater cytotoxicity in certain cancer cell lines, such as lymphoma cells . Additionally, this compound has shown synergistic effects when combined with other cancer therapies, such as BCL2 inhibitors, highlighting its potential as part of combination therapy .

Similar Compounds

- Bortezomib

- Carfilzomib

- Ixazomib

These compounds also target the ubiquitin-proteasome system but differ in their specific mechanisms and targets within the pathway .

Biological Activity

TAK-243 is a first-in-class small molecule inhibitor targeting the ubiquitin-activating enzyme UBA1, which plays a crucial role in the ubiquitin-proteasome system (UPS). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC). The biological activity of this compound is characterized by its selective cytotoxicity towards cancer cells, mechanisms of action involving proteotoxic stress, and its ability to enhance the efficacy of other therapeutic agents.

This compound functions by forming an adduct with free ubiquitin, thereby inhibiting the activation of E1 enzymes and disrupting protein ubiquitination. This leads to the accumulation of misfolded proteins and triggers cellular stress responses, ultimately resulting in apoptosis of cancer cells. The compound exhibits preferential activity against malignant cells compared to normal hematopoietic cells, making it a promising candidate for targeted cancer therapy.

Key Mechanisms:

- Inhibition of UBA1 : this compound binds selectively to UBA1 over other E1 enzymes like UBA3 and UBA6 at lower concentrations associated with cell death .

- Induction of Proteotoxic Stress : Treatment with this compound results in decreased levels of poly- and mono-ubiquitylated proteins, increasing markers of the unfolded protein response (UPR) such as CHOP and ATF4 .

- Impaired DNA Repair : this compound has been shown to inhibit DNA double-strand break repair mechanisms, evidenced by reduced recruitment of repair proteins like 53BP1 .

Biological Activity in Cancer Models

This compound has demonstrated significant antitumor activity across various preclinical models, including hematological malignancies and solid tumors. Below are detailed findings from studies examining its efficacy.

Acute Myeloid Leukemia (AML)

In AML models, this compound exhibited:

- Cytotoxicity : Most primary AML samples were sensitive to this compound, showing an IC50 value <75 nM in 18 out of 21 samples .

- Preferential Inhibition : A 19-fold reduction in colony-forming units (CFU) was observed in leukemic cells compared to normal progenitors .

Small Cell Lung Cancer (SCLC)

In SCLC studies:

- Sensitivity : The median effective concentration (EC50) was found to be approximately 15.8 nmol/L across multiple cell lines .

- Synergistic Effects : this compound enhanced the efficacy of cisplatin/etoposide chemotherapy and PARP inhibitors like olaparib, particularly in resistant SCLC models .

Other Tumor Types

This compound has also shown activity against:

- Colon Cancer : Effective in preclinical studies with significant tumor growth inhibition .

- Glioblastoma : Combination therapies with GRP78 inhibitors have improved treatment outcomes in xenograft models .

Data Table: Summary of Biological Activity

| Cancer Type | Model Type | IC50/EC50 (nM) | Observations |

|---|---|---|---|

| Acute Myeloid Leukemia | Primary Samples | <75 | High sensitivity; preferential cytotoxicity |

| Small Cell Lung Cancer | Cell Lines | 15.8 | Synergistic effects with standard therapies |

| Colon Cancer | Preclinical Models | Not specified | Significant tumor growth inhibition |

| Glioblastoma | Xenograft Models | Not specified | Enhanced efficacy with GRP78 inhibitors |

Case Study 1: AML Patient-Derived Xenografts

A study involving patient-derived xenografts demonstrated that this compound significantly reduced leukemic burden without notable toxicity. Mice treated with this compound showed no changes in body weight or organ histology, indicating a favorable safety profile .

Case Study 2: SCLC Resistance Mechanisms

In SCLC models resistant to standard therapies, combining this compound with olaparib resulted in substantial tumor regression. Gene expression analysis revealed that sensitivity correlated with alterations in DNA damage repair pathways .

Properties

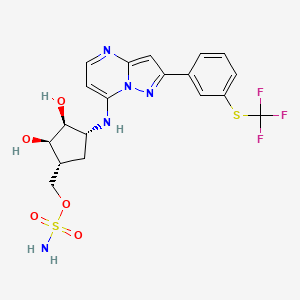

IUPAC Name |

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDAGXLMHXUAGV-DGWLBADLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450833-55-2 | |

| Record name | TAK-243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450833552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-243 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK-243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GGV0YCDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.